molecular formula C19H22N4O2S B2530250 N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1040647-88-8

N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2530250
CAS No.: 1040647-88-8
M. Wt: 370.47
InChI Key: OCKTXSXUPIQWFO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic pyrrolopyrimidinone derivative characterized by a fused bicyclic core (pyrrole fused to pyrimidine) substituted with a methyl group at position 3, a phenyl group at position 7, and a thioacetamide side chain at position 2. The compound’s structure combines a planar heteroaromatic system with a flexible butan-2-yl substituent, which may influence its solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

N-butan-2-yl-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-4-12(2)21-15(24)11-26-19-22-16-14(13-8-6-5-7-9-13)10-20-17(16)18(25)23(19)3/h5-10,12,20H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKTXSXUPIQWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be classified under the category of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological effects. The specific functional groups present in this compound contribute to its biological properties.

Antimicrobial Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit antimicrobial properties . A study by Umesha et al. (2009) demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound may have similar effects .

Anticancer Properties

Pyrrolopyrimidine derivatives have also been evaluated for their anticancer potential . A review highlighted the cytotoxic effects of related compounds against several cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, compounds structurally related to N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide were tested against:

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BHepG220
Compound CA54925

These results suggest that the compound may exhibit similar or enhanced activity compared to these derivatives.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with a similar structure have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in the synthesis of pyrimidines. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy .

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Enzyme Inhibition : Blocking critical enzymes involved in cellular metabolism.

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a butan-2-yl group linked to an acetamide moiety and a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl group. The synthesis typically involves several key steps:

  • Formation of the Pyrrolo[3,2-d]pyrimidine Framework : This involves the condensation of appropriate precursors under controlled conditions.
  • Introduction of the Sulfanyl Group : This step is crucial for enhancing biological activity.
  • Acetamide Formation : The final step involves the acylation of the amine with butanoyl chloride or a similar reagent.

The molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a CAS number of 1040647-88-8.

N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits various pharmacological properties attributed to its structural components:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines can exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds structurally similar to N-(butan-2-yl)-... have shown activity against Staphylococcus aureus and Enterococcus faecium .
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    N-(butan-2-yl)-...S. aureusTBD
    Similar Compound AE. faecium2 µg/mL
  • Anticancer Potential : The pyrrolo[3,2-d]pyrimidine core is known for its anticancer properties. Research indicates that modifications to this framework can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : In silico studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory responses .

Comparative Studies

Comparative analysis with structurally related compounds reveals varying biological activities based on substituents:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABromine substituentAntitumor activityIncreased lipophilicity
Compound BMethyl substitutionAntiviral propertiesAffects receptor binding
Compound CSimilar pyrimidine structureAnti-inflammatory effectsDifferent nitrogen substituents

This table illustrates how variations in substituents can significantly influence pharmacological effects and bioavailability.

Case Studies

Recent studies have highlighted the potential of N-(butan-2-yl)-... in various therapeutic areas:

  • Antimicrobial Research : A study evaluated the compound's efficacy against multidrug-resistant strains of bacteria, demonstrating promising results that warrant further exploration .
  • Cancer Treatment : In vitro assays showed that derivatives exhibit selective cytotoxicity towards specific cancer cell lines, suggesting their potential as novel anticancer agents .
  • Inflammatory Disorders : Computational docking studies indicated that the compound might effectively bind to key enzymes involved in inflammatory pathways, supporting its use in treating conditions like arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with two analogs:

2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide ()

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

Structural and Substituent Analysis

Feature Target Compound 3-Butyl-...dichlorophenyl Analog 4,6-Dimethylpyrimidin-2-yl Analog
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone Monocyclic pyrimidine
Position 3 Substituent 3-Methyl 3-Butyl N/A
Position 7 Substituent 7-Phenyl 7-Phenyl N/A
Acetamide Substituent N-(butan-2-yl) N-(3,4-dichlorophenyl) N-(4-methylpyridin-2-yl)
Key Functional Groups Sulfanyl, ketone Sulfanyl, ketone Sulfanyl
  • The 3,4-dichlorophenyl group (analog) introduces strong electron-withdrawing effects, likely improving binding affinity to hydrophobic enzyme pockets. The 4-methylpyridinyl group (pyrimidine analog) may engage in π-π interactions or hydrogen bonding via the pyridine nitrogen, absent in phenyl-substituted analogs .

Physicochemical Properties

Property Target Compound 3-Butyl-...dichlorophenyl Analog 4,6-Dimethylpyrimidin-2-yl Analog
Molecular Weight (g/mol) ~413.5 (calculated) ~516.4 (calculated) ~317.4 (calculated)
Hydrogen Bond Donors 3 (NH, two ketone oxygens) 2 (NH, ketone oxygen) 2 (NH, pyridine nitrogen)
Hydrogen Bond Acceptors 5 5 4
LogP (Predicted) ~2.8 ~4.1 ~1.9
  • Solubility: The pyrimidine analog’s lower molecular weight and LogP suggest higher aqueous solubility than the pyrrolopyrimidinone derivatives.
  • Crystallinity : The target compound’s butan-2-yl group introduces steric hindrance, likely reducing crystal packing efficiency compared to the dichlorophenyl analog, which may form denser lattices via halogen bonding .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : As per , chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly with substituent changes. For example:
    • The dichlorophenyl analog’s Region A shifts would differ due to electron-withdrawing Cl atoms, altering the electronic environment of adjacent protons .
    • The target compound’s butan-2-yl group may cause upfield shifts in Region B due to steric shielding compared to the 3-butyl analog.
  • X-ray Crystallography: The pyrimidine analog () crystallizes in a monoclinic system with a mean C–C bond length of 0.004 Å, while the pyrrolopyrimidinone derivatives likely exhibit longer bond lengths due to ring strain .

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